Acetyl-PHF6 amide (TFA) is a synthetic compound derived from the tau protein, specifically a peptide sequence known as PHF6. This compound is significant in the study of tau-related neurodegenerative diseases, particularly Alzheimer's disease. The PHF6 sequence is a segment of the tau protein that plays a crucial role in the aggregation of tau into neurofibrillary tangles, a hallmark of Alzheimer's pathology. Acetyl-PHF6 amide (TFA) is classified as a peptide and is primarily used in biochemical research to understand tau aggregation mechanisms and to develop potential therapeutic strategies.
Acetyl-PHF6 amide (TFA) is synthesized from the PHF6 peptide sequence, which is characterized by its ability to form fibrillar structures under physiological conditions. The classification of this compound falls under peptides and small molecules that interact with protein aggregation processes. It is often used in studies related to neurodegenerative diseases, particularly those involving tau protein misfolding and aggregation.
The synthesis of Acetyl-PHF6 amide (TFA) typically involves solid-phase peptide synthesis, a widely used method for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support. The following steps outline the synthesis process:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of Acetyl-PHF6 amide (TFA).
Acetyl-PHF6 amide (TFA) consists of a specific sequence derived from tau protein, characterized by its hydrophobic and polar regions that contribute to its ability to form aggregates. The molecular structure can be represented as follows:
The structural analysis reveals that Acetyl-PHF6 amide (TFA) contains an acetyl group at one terminus and an amide bond that influences its solubility and interaction with other proteins. The conformation adopted by this peptide in solution can significantly affect its aggregation behavior.
Acetyl-PHF6 amide (TFA) participates in various chemical reactions relevant to its function in biochemical studies:
The kinetics of these reactions can be studied using techniques such as thioflavin T fluorescence assays, which measure the binding of dye to amyloid structures formed during aggregation.
The mechanism by which Acetyl-PHF6 amide (TFA) promotes tau aggregation involves several steps:
Studies have shown that modifications in the peptide sequence can significantly alter the rate of aggregation, indicating that specific residues play critical roles in nucleation and elongation processes .
Relevant data pertaining to stability and solubility are crucial for applications involving this compound in laboratory settings .
Acetyl-PHF6 amide (TFA) has several scientific uses:
The PHF6 hexapeptide (³⁰⁶VQIVYK³¹¹) constitutes the core aggregation motif within tau protein’s third microtubule-binding repeat (R3). This segment drives the initial nucleation events in tau fibrillization through hydrophobic interactions centered on Val, Ile, and Tyr residues. Acetylation of lysine (K311) significantly enhances aggregation kinetics by neutralizing the positive charge, thereby reducing electrostatic repulsion between peptides and facilitating β-sheet stacking. Molecular dynamics simulations reveal that acetyl-PHF6 follows a nucleation-extension mechanism: an antiparallel dimer nucleus forms first, followed by parallel β-sheet elongation into higher-order oligomers. This process yields mixed-orientation fibrillar structures enriched in cross-β architecture, characteristic of pathological tau deposits in Alzheimer’s disease and other tauopathies [1] .
Table 1: Key Aggregation-Promoting Residues in PHF6
Residue Position | Amino Acid | Role in Aggregation |
---|---|---|
306 | Val (V) | Hydrophobic core stabilization |
307 | Gln (Q) | Hydrogen bonding facilitator |
308 | Ile (I) | Hydrophobic cluster formation |
309 | Val (V) | β-Sheet stacking reinforcement |
310 | Tyr (Y) | Aromatic π-π interactions |
311 | Lys (K) | Charge modulation upon acetylation |
Terminal capping of PHF6 peptides—specifically N-terminal acetylation and C-terminal amidation—eliminates zwitterionic charges, mimicking the electrostatic environment of the full-length tau protein’s internal hexapeptide segment. Acetyl-PHF6 amide (Ac-VQIVYK-NH₂) exhibits accelerated aggregation kinetics compared to uncapped variants due to:
Table 2: Aggregation Kinetics of Capped vs. Uncapped PHF6
PHF6 Variant | N-Terminus | C-Terminus | Relative Aggregation Rate |
---|---|---|---|
Acetyl-PHF6 amide TFA | Acetylated | Amidated | ++++ (Reference) |
Uncapped PHF6 | Free NH₃⁺ | Free COO⁻ | + (Baseline) |
Acetylated-only PHF6 | Acetylated | Free COO⁻ | ++ |
Amidated-only PHF6 | Free NH₃⁺ | Amidated | ++ |
Replica exchange molecular dynamics (REMD) simulations demonstrate that acetylation at K311 induces a conformational shift toward extended β-strands in PHF6 peptides. Key atomic-level observations include:
Table 3: Hydrogen Bond Analysis in PHF6 Oligomers
Hydrogen Bond Donor-Acceptor Pair | Frequency in Wild-Type PHF6 (%) | Frequency in Acetyl-PHF6 (%) |
---|---|---|
Gln307 CO ::: Tyr310 NH | 38.2 | 67.8 |
Ile308 CO ::: Lys311 NH (acetylated) | 12.6 | 52.4* |
Val309 CO ::: Val306 NH | 45.1 | 72.3 |
K311 acetylation permits new H-bonds |
The R2 (²⁷⁵VQIINK²⁸⁰, PHF6*) and R3 (³⁰⁶VQIVYK³¹¹, PHF6) hexapeptides drive tau aggregation via distinct biophysical mechanisms:
Table 4: Biophysical Properties of R2 vs. R3 Aggregation Motifs
Property | PHF6* (VQIINK) | PHF6 (VQIVYK) |
---|---|---|
Tau isoform distribution | 4R isoforms only | All six isoforms |
Core hydrophobic residues | Val276, Ile277, Ile278 | Val306, Ile308, Val309 |
Aggregation rate (acetylated) | 1.4x faster than PHF6 | Baseline |
Dominant β-sheet orientation | Antiparallel dimers | Mixed parallel/antiparallel |
Inhibitor binding affinity (Kd) | 8.3 nM (RI-AG03) | 42.7 nM (RI-AG03) |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7